

EW-7195: A Technical Guide to a Potent ALK5 Inhibitor

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Compound of Interest

Compound Name: EW-7195

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Abstract

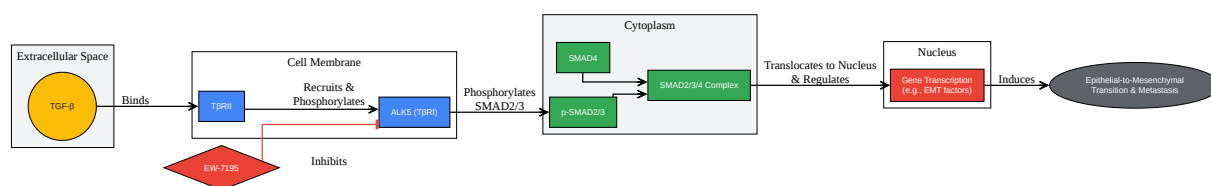
EW-7195 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF β RI). By targeting ALK5, **EW-7195** effectively abrogates TGF- β -mediated signaling pathways implicated in cancer progression, particularly in epithelial-to-mesenchymal transition (EMT) and metastasis. This technical guide provides a comprehensive overview of **EW-7195**, including its target profile, mechanism of action, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Core Target and Mechanism of Action

The primary molecular target of **EW-7195** is the Activin-like kinase 5 (ALK5), a serine/threonine kinase receptor for transforming growth factor-beta (TGF- β). **EW-7195** exhibits high potency and selectivity for ALK5.^{[1][2][3][4][5]} The binding of TGF- β to its type II receptor (T β RII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates downstream signaling primarily through the phosphorylation of SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cellular processes such as proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).

EW-7195 acts as an ATP-competitive inhibitor of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3.[3] This blockade of SMAD signaling is the principal mechanism by which **EW-7195** exerts its anti-cancer effects, including the inhibition of EMT and metastasis.[1][3]

Signaling Pathway



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Caption: TGF-β signaling pathway and the inhibitory action of **EW-7195** on ALK5.

Quantitative Data

The inhibitory activity and preclinical efficacy of **EW-7195** have been quantified in various assays.

Table 1: In Vitro Inhibitory Activity of EW-7195

Parameter	Target	Value	Assay Type	Reference
IC50	ALK5 (TGFβR1)	4.83 nM	Kinase Assay	[3][4][5]
Selectivity	ALK5 vs. p38α	>300-fold	Kinase Assay	[4][5]

Table 2: Preclinical Efficacy of EW-7195 in Breast Cancer Models

Model System	Dosing Regimen	Effect	Reference
4T1 Orthotopic Xenograft (Balb/c mice)	40 mg/kg, i.p., 3x/week	Inhibition of lung metastasis	[5]
MMTV/cNeu Transgenic Mice	40 mg/kg, i.p., 3x/week	Inhibition of lung metastasis	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALK5 Kinase Assay

Objective: To determine the in vitro inhibitory activity of **EW-7195** against ALK5.

Methodology:

- A radiometric protein kinase assay is performed using recombinant human ALK5.
- The assay buffer contains 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
- **EW-7195** is serially diluted in DMSO and pre-incubated with the ALK5 enzyme.
- The kinase reaction is initiated by the addition of [γ -³³P]ATP and a suitable substrate (e.g., recombinant SMAD2).
- The reaction is allowed to proceed at 30°C for a specified time and is then stopped by the addition of phosphoric acid.
- The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.
- IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based SMAD Phosphorylation Assay

Objective: To assess the effect of **EW-7195** on TGF- β -induced SMAD2 phosphorylation in cells.

Methodology:

- Mammary epithelial cells (e.g., NMuMG or 4T1) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are serum-starved for 2-4 hours prior to treatment.
- Cells are pre-incubated with various concentrations of **EW-7195** for 1-2 hours.
- TGF- β 1 is added to the media to a final concentration of 2-5 ng/mL to stimulate SMAD2 phosphorylation.
- After a 1-hour incubation with TGF- β 1, the cells are lysed.
- The levels of phosphorylated SMAD2 and total SMAD2 in the cell lysates are determined by Western blotting or a sandwich ELISA using specific antibodies.
- The ratio of phosphorylated SMAD2 to total SMAD2 is calculated to determine the inhibitory effect of **EW-7195**.

In Vivo Breast Cancer Metastasis Model

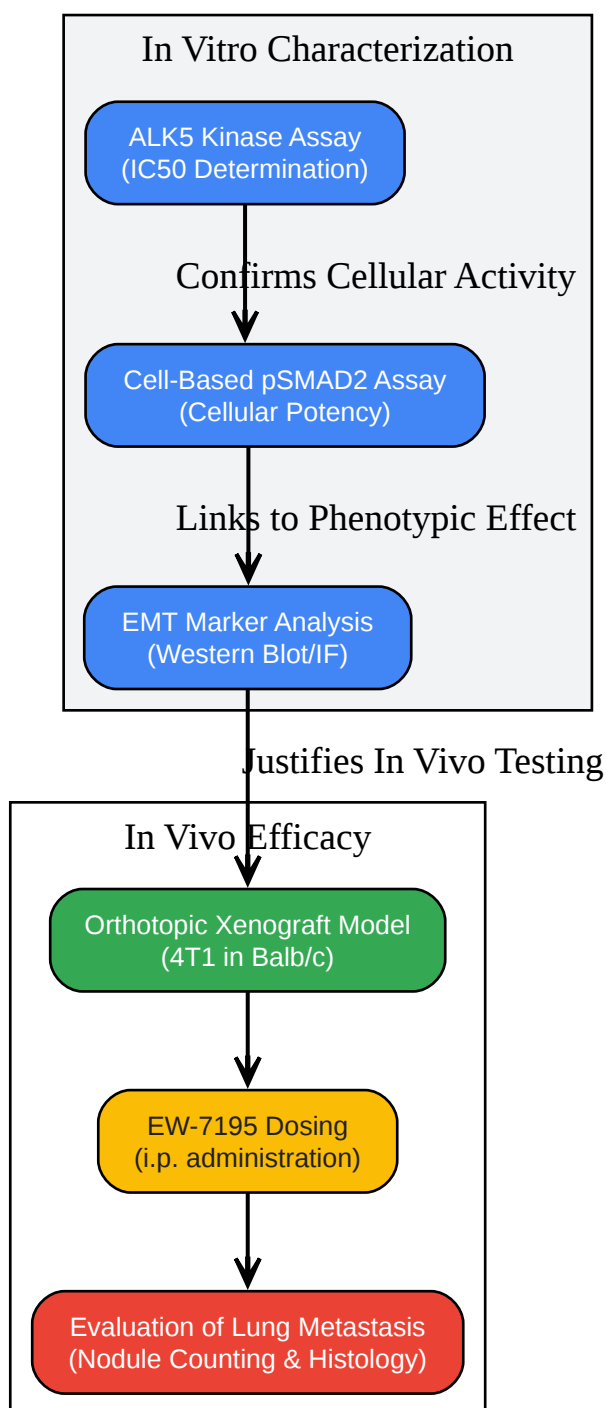
Objective: To evaluate the in vivo efficacy of **EW-7195** in inhibiting breast cancer metastasis.

Methodology (4T1 Orthotopic Xenograft Model):

- Female Balb/c mice (6-8 weeks old) are used.
- 4T1 murine breast cancer cells (5×10^4 cells in 50 μ L PBS) are injected into the mammary fat pad.
- When primary tumors become palpable, mice are randomized into vehicle control and **EW-7195** treatment groups.

- **EW-7195** is administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg, three times a week.[5]
- The primary tumor is surgically resected after a specified period to allow for the development of distant metastases.
- After 2-3 weeks of continued treatment post-surgery, mice are euthanized, and the lungs are harvested.
- The number of metastatic nodules on the lung surface is counted under a dissecting microscope.
- Lungs can also be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological confirmation of metastases.

Experimental Workflow Diagram



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Caption: A representative experimental workflow for the preclinical evaluation of **EW-7195**.

Summary and Future Directions

EW-7195 is a well-characterized, potent, and selective inhibitor of ALK5 with demonstrated preclinical activity in suppressing breast cancer metastasis. Its mechanism of action through the inhibition of the TGF- β /SMAD signaling pathway is well-defined. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **EW-7195**. Future studies could explore its efficacy in other TGF- β -driven diseases, such as fibrosis and other types of cancer. Additionally, combination studies with other anti-cancer agents may reveal synergistic effects and provide new avenues for clinical development.

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